
Antimicrobial protein CAP18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial protein CAP18 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Vitro Studies
Several studies have demonstrated the efficacy of CAP18 against various pathogens:
- Bacterial Inhibition : CAP18 has shown significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 4.5 µg/ml against Xanthomonas citri, the causative agent of citrus canker disease .
- Recombinant Expression : Recombinant CAP18 (rCAP18) produced in Pichia pastoris exhibited potent antibacterial effects, achieving a 28% reduction in bacterial colonies when tested against P. aeruginosa .
Immunomodulatory Effects
CAP18 not only exhibits antimicrobial properties but also plays a role in modulating immune responses:
- Endotoxin Neutralization : The C-terminal fragment of CAP18 (CAP18(109–135)) has been shown to neutralize LPS-induced toxicity in murine models, thus preventing antibiotic-induced endotoxic shock .
- Inflammatory Response Modulation : Studies indicate that CAP18 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to bacterial infections, thereby mitigating inflammatory damage .
Therapeutic Applications
The therapeutic potential of CAP18 extends beyond antimicrobial activity:
- Sepsis Treatment : CAP18-derived peptides have been investigated for their ability to protect against septicemia by neutralizing LPS and reducing systemic inflammation .
- Cancer Therapy : Recent studies suggest that FF/CAP18, an analog of CAP18, induces apoptotic cell death in cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 1: CAP18 in Sepsis Management
A study evaluated the protective effects of synthetic CAP18(109–135) in mice subjected to LPS-induced septic shock. Results indicated that treatment significantly lowered mortality rates and reduced TNF levels, demonstrating its potential as a therapeutic agent in sepsis management .
Case Study 2: Antibacterial Efficacy Against Citrus Canker
Research focusing on the antibacterial activity of rCAP18 against Xanthomonas citri revealed that it effectively inhibited bacterial growth, suggesting its application in agricultural settings to manage citrus canker disease without relying on traditional bactericides .
Chemical Reactions Analysis
Key Residues for Antimicrobial Activity
The hydrophobic face of Cap18, particularly I13, L17, and I24, is essential for its antimicrobial activity against S. Typhimurium, Y. ruckeri, A. salmonicida, E. coli, P. aeruginosa, L. lactis, L. monocytogenes, and E. faecalis .
-
Cap18 derivatives harboring a I13D, L17D, L17P, I24D, or I24N substitution lost their antimicrobial activity against any of the tested bacterial strains .
-
Specific amino acid substitutions, either in the hydrophobic face at positions L6, L17, I20, and I27 or in the hydrophilic face at positions K16 and K18, can generate species-specific Cap18 derivatives .
-
The proline residue at position 29 is essential for the inherent low hemolytic activity of Cap18, and substitution of the residues K16, K23, or G21 by any hydrophobic residues enhances the hemolytic activity .
Impact of Hydrophobic Face on Antimicrobial Activity
An intact hydrophobic face of Cap18 plays a crucial role in its antimicrobial activity against E. coli . The hydrophobic residues I13, L17, I20, I24, and L27 are particularly important . Introducing the negatively charged residue aspartic acid at position I13 or L17 destroys the antimicrobial activity of Cap18 against wild-type and LPS mutants, regardless of the inner core-OS structure . Similarly, introducing a proline residue at position L17 leads to a complete loss of antimicrobial activity .
Species-Specific Activity
Single amino acid substitutions can change the species-specificity of Cap18 . Introducing substitutions such as I13D, L17D, L17P, I24D, or I24N leads to a complete loss of antimicrobial activity against all tested bacterial species, including Gram-positive and Gram-negative bacteria . Amino acids I13, L17, and I24 of Cap18 are of specific importance for the general antimicrobial activity of Cap18 against both Gram-negative and Gram-positive bacteria .
Hydrophobicity and Antimicrobial Activity
The antimicrobial activity spectrum of Cap18 can be changed by targeting the hydrophobic residues in the hydrophobic face . Derivatives with substitutions in the hydrophobic face exhibit a changed antimicrobial activity spectrum . There appears to be an optimal hydrophobicity of Cap18, which is dependent on the target organisms . Fine-tuning the hydrophobicity and hydrophobic moment of Cap18 might be a promising approach to adjust the antimicrobial activity depending on the target organism and to generate Cap18 derivatives with a very narrow killing spectrum .
Role of LPS
The antimicrobial activity of Cap18 and its derivatives is influenced by the lipopolysaccharide (LPS) structure in E. coli . Some Cap18 derivatives, initially non-active against the wild-type, can regain full or partial antimicrobial activity in LPS mutants with a changed inner core-OS . The degree of antimicrobial activity of Cap18 I13R highly depends on the kind of LPS mutation, suggesting that the length of the LPS truncation determines the antimicrobial activity of Cap18 I13R .
Mechanism of Interaction with Bacterial Membranes
CAP18 causes damage to the outer membrane of sensitive E. coli strains . It interacts with the outer membrane of Gram-negative bacteria, leading to lipid-specific adsorption and the formation of transient membrane lesions .
Data Tables
Table 1. Overview of the antimicrobial activity of 696 Cap18 derivatives
MIC [μg/ml] | >32 | 32 | 16 | 8 | 4 | 2 | 1–2 | 1 | 0.5–1 | 0.5 |
---|---|---|---|---|---|---|---|---|---|---|
A. salmonicida | ||||||||||
Number of variants | 3 | 9 | 13 | 40 | 186 | 388 | 23 | 30 | 3 | 1 |
% | 0.4% | 1.3% | 1.9% | 5.7% | 26.7% | 55.7% | 3.3% | 4.3% | 0.4% | 0.1% |
Y. ruckeri | ||||||||||
Number of variants | 10 | 13 | 24 | 52 | 127 | 375 | 26 | 62 | 6 | 1 |
% | 1.4% | 1.9% | 3.4% | 7.5% | 18.2% | 53.9% | 3.7% | 8.9% | 0.9% | 0.1% |
S. Typhimurium | ||||||||||
Number of variants | 5 | 9 | 11 | 63 | 342 | 234 | 27 | 5 | 0 | 0 |
% | 0.7% | 1.3% | 1.6% | 9.1% | 49.1% | 33.6% | 3.9% | 0.7% | 0% | 0% |
L. lactis | ||||||||||
Number of variants | 36 | 11 | 42 | 177 | 269 | 145 | - | 14 | - | 2 |
% | 5.2% | 1.6% | 6.0% | 25.4% | 38.7% | 20.8% | - | 2% | - | 0.3% |
Properties
bioactivity |
Antibacterial |
---|---|
sequence |
GLRKRLRKFRNKIKEKLKKIGQKIQGFVPKLAPRTDY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.